![molecular formula C22H21ClN2O B2753685 1-[6-Chloro-4-phenyl-2-(piperidin-1-yl)quinolin-3-yl]ethan-1-one CAS No. 313538-03-3](/img/structure/B2753685.png)
1-[6-Chloro-4-phenyl-2-(piperidin-1-yl)quinolin-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-Chloro-4-phenyl-2-(piperidin-1-yl)quinolin-3-yl]ethan-1-one, also known as CPQ, is a chemical compound with potential applications in scientific research. CPQ belongs to the class of quinoline derivatives and has been synthesized through various methods. The compound has shown promising results in scientific experiments, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Lipid Binding Protein Inhibition
This compound has been studied for its ability to inhibit fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5 . These proteins are involved in the transport of fatty acids and other lipophilic substances within cells. Inhibition of FABP4 and FABP5 can lead to beneficial effects on metabolic parameters such as insulin sensitivity and blood glucose levels, which are crucial for managing conditions like diabetes and obesity. Moreover, this inhibition may also offer protective effects against atherosclerosis, a major cardiovascular disease.
Metabolic Disease Research
The dual inhibition of FABP4 and FABP5 by this compound suggests its utility in metabolic disease research . By affecting the lipid metabolism pathways, researchers can explore therapeutic avenues for treating metabolic syndromes. This includes studying the compound’s impact on lipid profiles, energy homeostasis, and inflammation markers, which are all significant factors in metabolic diseases.
X-Ray Crystallography Studies
The compound has been used in X-ray crystallography to study the binding interactions within the active sites of lipid-binding proteins . The high-resolution structures obtained from such studies can provide insights into the molecular mechanisms of ligand binding and facilitate the design of more potent inhibitors for therapeutic use.
Pharmacokinetic Profiling
In drug development, understanding the pharmacokinetic properties of a compound is essential. This quinoline derivative has shown promise in having very good pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME) characteristics . Such properties are critical for the success of a compound as a drug candidate.
Selective Inhibition Studies
The selectivity of this compound towards FABP4 and FABP5 over other proteins like FABP3 is of particular interest . Selective inhibition is important to minimize off-target effects and improve the safety profile of potential drugs. Research in this area can lead to the development of targeted therapies with fewer side effects.
Protein Degradation Research
Compounds like this one can be used in the development of bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation . This approach is gaining traction in drug discovery as it allows for the selective degradation of disease-causing proteins, offering a new paradigm in therapeutic interventions.
Mécanisme D'action
Target of Action
The primary targets of this compound are the Fatty Acid Binding Proteins 4 and 5 (FABP4 and FABP5) . These proteins play a crucial role in lipid metabolism and transport, and their inhibition can have significant effects on metabolic parameters .
Mode of Action
The compound acts as a dual inhibitor of FABP4 and FABP5 . It binds to these proteins, inhibiting their function and leading to changes in lipid metabolism
Biochemical Pathways
The inhibition of FABP4 and FABP5 affects the lipid metabolism pathway . These proteins are involved in the transport of fatty acids to various tissues for oxidation or storage . By inhibiting these proteins, the compound can alter the distribution and metabolism of fatty acids in the body .
Pharmacokinetics
It has been suggested that it hasgood pharmacokinetic properties . This implies that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability and efficacy .
Result of Action
The inhibition of FABP4 and FABP5 by this compound is expected to provide beneficial effects on a number of metabolic parameters such as insulin sensitivity and blood glucose levels . It may also protect against atherosclerosis .
Propriétés
IUPAC Name |
1-(6-chloro-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-15(26)20-21(16-8-4-2-5-9-16)18-14-17(23)10-11-19(18)24-22(20)25-12-6-3-7-13-25/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFPFIWRNNFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1N3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-4-phenyl-2-(piperidin-1-yl)quinolin-3-yl)ethanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.